methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C21H18N2O4/c1-25-12-8-9-18(26-2)15(10-12)20-19-14(11-17(23-20)21(24)27-3)13-6-4-5-7-16(13)22-19/h4-11,22H,1-3H3 |
InChI Key |
VEWUKSNJRMVUSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization Followed by Oxidation
The most widely reported method involves a two-step sequence :
-
Pictet-Spengler Reaction : Condensation of tryptophan derivatives with 2,5-dimethoxybenzaldehyde under acidic conditions to form tetrahydro-β-carboline (THBC) intermediates.
-
Oxidation : Aromatization of the THBC to the fully conjugated β-carboline scaffold.
Step 1: Pictet-Spengler Cyclization
-
Reagents : L- or D-tryptophan methyl ester, 2,5-dimethoxybenzaldehyde, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).
-
Conditions : Reaction at 0°C for 4 days under inert atmosphere, followed by basification with NH₄OH and extraction with CH₂Cl₂.
-
Product : Mixture of cis- and trans-THBC isomers, separated via silica gel chromatography (CH₂Cl₂:CH₃OH, 99.5:0.5).
Key Observations :
Step 2: Oxidative Aromatization
-
Reagents : Potassium permanganate (KMnO₄) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conditions : Stirring at 0°C for 1 hour, then room temperature for 3 hours.
-
Product : Methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate.
Mechanistic Insights :
Alternative Oxidation Systems
Recent advances explore greener oxidants to replace KMnO₄:
CuBr₂-Catalyzed Aerobic Oxidation
-
Reagents : CuBr₂ (15 mol%), 1,8-diazabicycloundec-7-ene (DBU) in DMSO.
-
Conditions : Room temperature under air atmosphere.
-
Advantages :
Detailed Reaction Conditions and Optimization
Pictet-Spengler Reaction Parameters
Stereochemical Assignment
Oxidation Efficiency
-
KMnO₄ : Effective for electron-rich THBC intermediates but requires strict pH control to prevent over-oxidation.
-
CuBr₂/DBU : Superior for sterically hindered substrates, achieving near-quantitative yields.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Methods
| Parameter | Pictet-Spengler + KMnO₄ | CuBr₂-Catalyzed Oxidation |
|---|---|---|
| Oxidant | KMnO₄ | O₂ (air) |
| Temperature | 0°C → RT | RT |
| Yield | 34–88% | 84–91% |
| Scalability | Moderate | High |
| Environmental Impact | High (toxic byproducts) | Low |
Chemical Reactions Analysis
Methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy groups, using reagents like bromine or nitric acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrido[3,4-b]indole derivatives, including methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with molecular targets involved in cancer cell growth and survival. For instance, it has shown binding affinity to MDM2, a protein that regulates the p53 tumor suppressor pathway. This interaction is crucial as MDM2 overexpression is associated with several cancers.
-
Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against multiple cancer types, including:
- Breast Cancer : IC50 values as low as 80 nM against MCF-7 and MDA-MB-468 cell lines.
- Colon Cancer : Significant activity against HCT116 cells with IC50 values around 130 nM.
- Melanoma : Effective against A375 and WM164 cell lines.
- Pancreatic Cancer : Notable effects on MIA PaCa-2 and Panc-1 cells with IC50 values of approximately 200 nM.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrido[3,4-b]indole derivatives has identified key structural features that enhance anticancer activity. The presence of specific substituents at the C1 and C6 positions significantly influences potency and selectivity towards cancer cells compared to normal cells.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Naphthyl | C1 | Increased potency |
| Methoxy | C6 | Enhanced selectivity |
Computational Modeling
Computational docking studies have been employed to predict the binding interactions between this compound and target proteins like MDM2. These studies reveal potential hydrogen bonding and hydrophobic interactions that are critical for its anticancer activity.
Case Study 1: Anticancer Efficacy in Pancreatic Cancer
A study published in Nature evaluated the efficacy of this compound against pancreatic cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 100 nM. The study also highlighted the compound's ability to induce G2/M phase arrest in the cell cycle.
Case Study 2: Broad-Spectrum Anticancer Activity
In another investigation reported by the National Cancer Institute, a series of pyrido[3,4-b]indoles were tested across a panel of over sixty cancer cell lines. This compound was among those showing promising results with an average growth inhibition rate exceeding 50% across various types of solid tumors.
Mechanism of Action
The mechanism of action of methyl 1-(2,5-dimethoxyphenyl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to serotonin receptors, particularly the 5-HT2A receptor, influencing neurotransmitter release and signaling pathways.
Pathways Involved: It modulates the activity of enzymes like monoamine oxidase, affecting the levels of neurotransmitters such as serotonin and dopamine. This modulation can lead to altered mood, perception, and cognitive functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate and its analogs:
Key Comparative Insights
Substituent Effects on Bioactivity
- The 2,5-dimethoxyphenyl group in the target compound likely enhances binding to serotonin receptors compared to methyl 1-methyl-β-carboline-3-carboxylate , which lacks aromatic substituents .
- The 3,4-methylenedioxyphenyl analog (from ) shares structural similarities but introduces a chloroacetyl group, which may confer cytotoxicity or prodrug activation pathways .
Synthetic Efficiency
- Compound 8h () achieves a 92% yield, suggesting robust synthetic routes for β-carboline derivatives with extended side chains. In contrast, methyl 1-methyl-β-carboline-3-carboxylate () has a lower yield (71.3%), possibly due to oxidative instability during synthesis .
The hydroxybenzamido-pentyl chain in Compound 8h introduces polar groups that may reduce CNS penetration but enhance solubility for intravenous formulations .
Biological Activity
Methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrido[3,4-b]indole family, characterized by a fused indole ring and a pyridine component. Its molecular formula is , with a molecular weight of approximately 318.34 g/mol. The presence of the methoxy groups at positions 2 and 5 on the phenyl ring contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. A common synthetic route includes the reaction of appropriate precursors in the presence of catalysts under controlled conditions to yield the desired product.
Anticancer Properties
Numerous studies have indicated that compounds within the pyrido[3,4-b]indole class exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound demonstrated an increase in caspase-3 activity, suggesting a mechanism involving programmed cell death .
- Microtubule Disruption : Similar derivatives have been reported to inhibit microtubule assembly at concentrations as low as 20 µM, indicating their potential as microtubule-destabilizing agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Pyrido[3,4-b]indoles are known to interact with neurotransmitter systems and may possess neuroprotective properties. Research suggests that these compounds could be beneficial in treating neurodegenerative diseases by modulating synaptic transmission and reducing oxidative stress .
Summary of Biological Activities
| Activity | Cell Line/Model | Concentration (µM) | Effect |
|---|---|---|---|
| Induction of Apoptosis | MDA-MB-231 | 1.0 | Morphological changes observed |
| Caspase-3 Activation | MDA-MB-231 | 10.0 | Activity increased by 1.33–1.57x |
| Microtubule Disruption | Various Cell Lines | 20.0 | Inhibition of assembly (40.76–52.03%) |
Case Study 1: Anticancer Activity
A study published in ACS Omega evaluated several pyrido[3,4-b]indole derivatives for their anticancer effects. The results indicated that this compound was among the most potent compounds tested against breast cancer cells, showing significant growth inhibition compared to control groups .
Case Study 2: Neuroprotective Effects
In a separate investigation into the neuroprotective properties of pyrido[3,4-b]indoles, researchers found that these compounds could reduce neuronal cell death induced by oxidative stress in vitro. The protective effects were attributed to their ability to scavenge reactive oxygen species and modulate inflammatory pathways .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize methyl 1-(2,5-dimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate?
The compound is synthesized via Mannich reactions using methyl 1-(dimethoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate, formaldehyde, and primary amines, yielding derivatives with antiproliferative activity . Alternative routes include esterification of 9H-pyrido[3,4-b]indole-3-carboxylic acid with methanol or benzyl alcohol, achieving yields up to 80% under acidic conditions (e.g., trifluoroacetic acid) . Reaction optimization often involves solvent selection (e.g., dichloromethane) and purification via column chromatography .
Q. How is structural characterization of this compound validated experimentally?
Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Identifies substituent environments (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and confirms ester carbonyl signals (δ ~165 ppm) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 457 for benzyl ester derivatives) .
- IR spectroscopy : Detects functional groups like ester C=O stretches (~1720 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and guide derivative design?
Density functional theory (DFT) at the 6-31G(d,p) basis set optimizes gas-phase geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. Solvent effects (e.g., dielectric medium) are modeled using polarizable continuum models (PCM), revealing solvent-dependent charge transfer properties . Basis set comparisons (e.g., 6-311++G(d,p) vs. 6-31+G(d,p)) validate computational accuracy for physicochemical parameter predictions .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?
Discrepancies arise from solvent effects in vitro (e.g., aqueous vs. gas-phase simulations). Validate computational models by:
- Comparing calculated dipole moments with experimental solvatochromic shifts.
- Correlating HOMO-LUMO gaps with redox potentials measured via cyclic voltammetry .
- Adjusting for protein binding (e.g., human serum albumin affinity) using spectroscopic titration to explain reduced in vivo efficacy despite strong in vitro activity .
Q. How do structural modifications (e.g., substituent position) influence antiproliferative mechanisms?
Substituents on the phenyl ring (e.g., 2,5-dimethoxy) enhance mitochondrial membrane depolarization, triggering caspase-9-mediated apoptosis in breast cancer cells. Fluorinated analogs (e.g., 4-fluorobenzyl) reduce IC50 values (<10 μM) by improving cellular uptake and MAP-kinase signaling disruption . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 1-position enhance G2/M cell cycle arrest .
Q. What challenges arise in translating in vitro antiproliferative activity to in vivo models?
Despite strong in vitro activity (e.g., MDA-MB-231 cells), poor in vivo efficacy is attributed to:
- High plasma protein binding (e.g., HSA affinity of compound 3h reduces bioavailability) .
- Rapid metabolic clearance of ester groups; prodrug strategies (e.g., benzyl ester protection) improve stability .
- Species-specific differences in cytochrome P450 metabolism, requiring pharmacokinetic profiling in murine models .
Methodological Considerations
Q. How are reaction conditions optimized for high-yield synthesis of β-carboline derivatives?
Key parameters include:
- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenolysis of benzyl esters .
- Solvent polarity : Methanol or ethanol for esterification; dichloromethane for Mannich reactions .
- Temperature control : Room temperature for acid-catalyzed condensations to prevent side reactions .
Q. What analytical techniques quantify compound purity for biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
